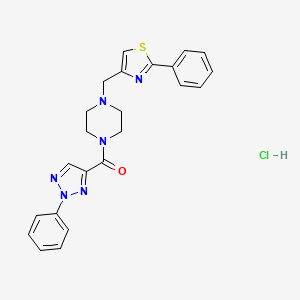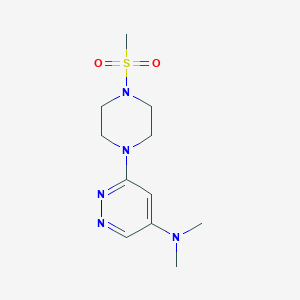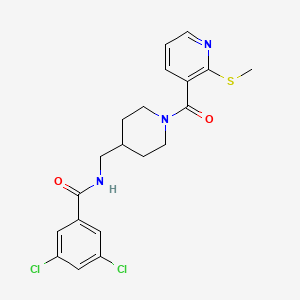![molecular formula C19H14N2O2S B2898490 N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide CAS No. 2034454-75-4](/img/structure/B2898490.png)
N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antimicrobial Activity
Thiazole derivatives, including compounds like N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide, have been studied for their antimicrobial properties . They are known to exhibit activity against a range of microbial pathogens. The structural feature of the thiazole moiety is a key factor in the antimicrobial efficacy of these compounds .
Anticancer Potential
Research has indicated that thiazole compounds can have anticancer activities . Modifications at different positions of the thiazole-based compounds have led to the development of molecules with potent antitumor properties. This suggests that our compound of interest could be modified to enhance its anticancer efficacy .
Anti-Alzheimer’s Disease
Thiazoles are also being explored for their potential in treating neurodegenerative diseases such as Alzheimer’s. The presence of the thiazole core in the molecular structure can contribute to anti-Alzheimer activities, making it a candidate for further research in this field .
Antihypertensive Uses
The thiazole nucleus is found in some antihypertensive drugs. Therefore, derivatives like N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide could be investigated for their antihypertensive effects , which could lead to new treatments for high blood pressure .
Antioxidant Properties
Compounds containing thiazole moieties have shown antioxidant activities . This property is crucial in the prevention of oxidative stress-related diseases, and thus, our compound could be valuable in creating antioxidant therapies .
Hepatoprotective Effects
Thiazole derivatives are known for their hepatoprotective activities . They can potentially be used to develop treatments that protect the liver from various forms of damage, including those induced by toxins or diseases .
作用機序
Target of Action
The compound N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide, also known as N-{[4-(furan-3-yl)phenyl]methyl}-1,3-benzothiazole-6-carboxamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause inhibitory effects . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The solubility of thiazole, a parent compound, in water, alcohol, and ether may give some insight into its potential bioavailability.
Result of Action
Benzothiazole derivatives have been found to exhibit a range of biological activities, including antimicrobial, antiretroviral, antifungal, and antineoplastic effects .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could potentially be influenced by the solvent environment.
特性
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-19(15-5-6-17-18(9-15)24-12-21-17)20-10-13-1-3-14(4-2-13)16-7-8-23-11-16/h1-9,11-12H,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCSWADKHVBZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[[4-(3-chloro-2-methylphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2898411.png)

![8-(4-benzhydrylpiperazin-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)
![5-Methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2898414.png)




![2-[[1-[(4-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2898423.png)

![Methyl 3-aminotricyclo[2.2.1.02,6]heptane-1-carboxylate;hydrochloride](/img/structure/B2898426.png)
![3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B2898429.png)
![2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-phenylacetamide](/img/structure/B2898430.png)